Phosphorane, trihydroxy-

Catalog No.
S578757
CAS No.
13598-36-2
M.F
H₃O₃P
M. Wt
81.996 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphorane, trihydroxy-

CAS Number

13598-36-2

Product Name

Phosphorane, trihydroxy-

IUPAC Name

phosphorous acid

Molecular Formula

H₃O₃P

Molecular Weight

81.996 g/mol

InChI

InChI=1S/H3O3P/c1-4(2)3/h1-3H

InChI Key

OJMIONKXNSYLSR-UHFFFAOYSA-N

SMILES

OP(O)O

Synonyms

dihydroxyphosphine oxide, phosphonic acid, phosphorous acid, phosphorus trihydroxide

Canonical SMILES

O[P+](=O)O

Organic Synthesis:

  • Intermediate: Phosphorous acid serves as a valuable intermediate in the synthesis of various phosphorus-containing compounds due to its reactivity and ability to readily form ester bonds . Researchers utilize it in the production of:
    • α-aminomethylphosphonic acids
    • 1-aminoalkanephosphonic acids
    • N-protected α-aminophosphonic acids (phospho-isosteres of natural amino acids)
  • Reducing Agent: Furthermore, its mild reducing properties make it suitable for specific organic reactions, particularly in selective reduction steps .

Agriculture and Plant Science:

  • Fungicide: Research explores the potential of phosphorous acid and its salts (phosphites) as eco-friendly alternatives to conventional fungicides . Studies suggest its effectiveness against various fungal diseases caused by Phytophthora species, including late blight in potatoes and tomatoes . Its mode of action, however, remains under investigation, and evidence for direct plant uptake of phosphorus from phosphites is inconclusive .

Environmental Science:

  • Metal Chelation: Phosphorous acid's ability to chelate metal ions, such as iron, copper, calcium, and magnesium, makes it a potential tool for environmental remediation . Researchers are exploring its use in:
    • Soil remediation: To immobilize and prevent the mobility of certain heavy metals in contaminated soils
    • Wastewater treatment: To remove and concentrate specific metal ions from wastewater streams

Molecular Structure Analysis

Phosphorous acid has a tetrahedral structure with a central phosphorus (P) atom bonded to three hydroxyl (OH) groups and one oxygen atom via a double bond (P=O) []. This structure places phosphorus in the +3 oxidation state []. The three OH groups can ionize (release H+ ions) to a limited extent, making phosphorous acid a diprotic acid [, ].


Chemical Reactions Analysis

Phosphorous acid undergoes various reactions in scientific research. Here are a few examples:

  • Synthesis

    Phosphorous acid can be synthesized by hydrolysis of phosphorus trichloride (PCl3) or by the oxidation of phosphorus with limited oxygen [, ].

    • PCl3 + 3H2O → H3PO3 + 3HCl []
    • 4P + 3O2 + 6H2O → 4H3PO3 []
  • Decomposition

    Upon heating above 200°C, phosphorous acid decomposes into phosphoric acid (H3PO4) and phosphine (PH3) [].

    • 2H3PO3 → H3PO4 + PH3 []
  • Redox Reactions

    Phosphorous acid acts as a reducing agent, donating electrons to oxidize other compounds []. The specific reactions depend on the oxidizing agent involved.


Physical And Chemical Properties Analysis

  • Formula: H3PO3 []
  • Molar mass: 82.0 g/mol []
  • Melting point: 73°C []
  • Boiling point: Decomposes at 200°C []
  • Density: 1.65 g/cm³ []
  • Solubility: Soluble in water []
  • Stability: Unstable, readily absorbs moisture and oxidizes to phosphoric acid in the presence of air [].

Phosphorous acid is a corrosive and irritant compound. It can cause severe skin burns, eye damage, and respiratory problems upon contact or inhalation [].

  • Safety Data Sheet (SDS): It is recommended to consult the Safety Data Sheet (SDS) for phosphorous acid for detailed safety information before handling this compound [].

  • Disproportionation Reaction: Upon heating, it can disproportionate to form phosphoric acid and phosphine:
    4H3PO33H3PO4+PH34\text{H}_3\text{PO}_3\rightarrow 3\text{H}_3\text{PO}_4+\text{PH}_3

This reaction highlights its role as a reducing agent .

  • Oxidation: In air, phosphorane, trihydroxy- oxidizes slowly to phosphoric acid. This property makes it useful in synthesizing various phosphorus-containing compounds .
  • Reductive Reactions: It can reduce noble metal cations to their elemental forms, such as in the reaction with mercuric chloride:
    H3PO3+2HgCl2+H2OHg2Cl2+H3PO4+2HCl\text{H}_3\text{PO}_3+2\text{HgCl}_2+\text{H}_2\text{O}\rightarrow \text{Hg}_2\text{Cl}_2+\text{H}_3\text{PO}_4+2\text{HCl}

This illustrates its utility in organic synthesis and coordination chemistry .

Phosphorane, trihydroxy- exhibits biological significance primarily due to its role in metabolic processes. Phosphorus compounds are integral to the formation of nucleotides and nucleic acids, which are vital for cellular processes such as energy transfer (ATP) and genetic information storage (DNA/RNA) . The compound's ability to participate in redox reactions also suggests potential roles in cellular signaling pathways.

Several methods exist for synthesizing phosphorane, trihydroxy-:

  • Hydrolysis of Phosphorus Trichloride: This method involves reacting phosphorus trichloride with water:
    PCl3+3H2OHPO OH 2+3HCl\text{PCl}_3+3\text{H}_2\text{O}\rightarrow \text{HPO OH }_2+3\text{HCl}
  • Hydrolysis of Phosphorus Trioxide: Another method includes the hydrolysis of phosphorus trioxide:
    P4O6+6H2O4HPO OH 2\text{P}_4\text{O}_6+6\text{H}_2\text{O}\rightarrow 4\text{HPO OH }_2

These methods highlight the importance of controlling reaction conditions to yield desired products effectively .

Phosphorane, trihydroxy- finds applications in various fields:

  • Agriculture: It is used in fertilizers due to its phosphorus content, which is essential for plant growth.
  • Chemical Synthesis: The compound serves as an intermediate in synthesizing other organophosphorus compounds.
  • Biochemistry: Its derivatives are utilized in studying metabolic pathways and enzyme functions involving phosphorus.

Research into the interactions of phosphorane, trihydroxy- with other compounds has revealed its potential as a reducing agent and its ability to coordinate with metal ions. Studies indicate that it can interact with various metal cations, facilitating their reduction or complexation . Such interactions are crucial for understanding its role in catalysis and material science.

Several compounds share structural or functional similarities with phosphorane, trihydroxy-. Here are some notable examples:

Compound NameFormulaKey Characteristics
Phosphorous AcidH₃PO₃Diprotic acid; exists mainly as P(OH)₃
Phosphonic AcidH₃PO₃A derivative with different protonation states
Trihydroxy PhosphateH₃O₇PContains additional hydroxy groups; more complex
PentaphenylphosphoraneC₁₈H₁₈PStable organophosphorus compound used in synthesis

Phosphorane, trihydroxy- is unique due to its specific structure featuring three hydroxyl groups directly attached to phosphorus. This configuration influences its reactivity and biological roles compared to other phosphorous compounds .

Traditional Synthetic Routes

Phosphorane, trihydroxy-, has been synthesized through several methods, each with distinct advantages and limitations.

Hydrolysis of Phosphorus Trichloride (PCl₃)

The most common industrial method involves hydrolyzing phosphorus trichloride with water or steam:
$$
\text{PCl}3 + 3\text{H}2\text{O} \rightarrow \text{H}3\text{PO}3 + 3\text{HCl}
$$
Key Features:

  • Conditions: Slow addition of PCl₃ to water to avoid violent exothermic reactions.
  • Challenges:
    • Generation of hydrochloric acid (HCl) as a byproduct.
    • Risk of side reactions, such as oxidation of H₃PO₃ to phosphoric acid (H₃PO₄) under prolonged exposure to air.
  • Applications: Widely used for producing agricultural fungicides and flame retardants.

Reaction of White Phosphorus (P₄) with Aqueous Choline

Elemental phosphorus reacts with aqueous choline in the presence of earth alkali hydroxides to yield phosphorous acid:
$$
\text{P}4 + \text{aqueous choline} + \text{earth alkali hydroxides} \rightarrow \text{H}3\text{PO}_3 + \text{byproducts}
$$
Key Features:

  • Advantages: Avoids chlorinated byproducts.
  • Limitations: Requires precise control of oxidation states to prevent formation of hypophosphites (H₃PO₂) or phosphates (H₃PO₄).

Hydrolysis of Phosphorus Sesquioxide (P₄O₆)

Phosphorus sesquioxide undergoes hydrolysis in aqueous solutions to form phosphorous acid:
$$
\text{P}4\text{O}6 + 6\text{H}2\text{O} \rightarrow 4\text{H}3\text{PO}_3
$$
Key Features:

  • Stability Issues: At elevated temperatures, H₃PO₃ disproportionates into phosphoric acid and phosphine (PH₃):
    $$
    4\text{H}3\text{PO}3 \rightarrow 3\text{H}3\text{PO}4 + \text{PH}_3
    $$
    This reaction is exploited in laboratory-scale PH₃ production.

Table 1: Traditional Synthetic Routes

MethodReactantsConditionsChallenges
Hydrolysis of PCl₃PCl₃ + H₂OSlow addition, coldHCl byproduct, oxidation risks
Reaction of P₄ with cholineP₄ + aqueous choline + hydroxidesControlled oxidationHypophosphite/ phosphate contamination
Hydrolysis of P₄O₆P₄O₆ + H₂OAqueous solutionDisproportionation at high temps

Modern Metal-Free Strategies (e.g., Diaryliodonium Salts, P-Arylation)

Recent advances focus on transition-metal-free methods to minimize purification challenges and environmental impact.

P-Arylation with Diaryliodonium Salts

Diaryliodonium salts, hypervalent iodine reagents, enable direct P–C bond formation without metal catalysts. For example, secondary phosphines react with diaryliodonium salts to form triarylphosphine oxides, which can be reduced to phosphoranes:
$$
\text{R}2\text{PH} + \text{Ar}2\text{I}^+ \text{X}^- \rightarrow \text{R}_2\text{P-Ar} + \text{HI} + \text{byproducts}
$$
Key Features:

  • Advantages: High functional group tolerance, cost-effective iodine reagents, and ease of purification.
  • Limitations: Limited to aryl-group incorporation; scalability challenges for industrial use.

Oxidation of Phosphine (PH₃)

Under non-equilibrium conditions (e.g., cosmic-ray irradiation), PH₃ reacts with oxygen atoms to form H₃PO₃ via stepwise oxidation:
$$
\text{PH}3 + 3\text{O} \rightarrow \text{H}3\text{PO}_3
$$
Key Features:

  • Mechanism: Sequential insertion of oxygen atoms into P–H bonds, as studied in interstellar ice analogs.
  • Relevance: Provides insights into prebiotic synthesis pathways.

Table 2: Modern Metal-Free Strategies

StrategyReagentsProductAdvantages
P-ArylationDiaryliodonium salts + secondary phosphinesTriarylphosphine oxidesMetal-free, high functional group tolerance
Oxidation of PH₃PH₃ + O atomsH₃PO₃Scalable under non-equilibrium conditions

Challenges in Stabilization and Isolation

Phosphorane, trihydroxy-, is highly reactive, necessitating stringent control during synthesis.

Oxidation and Disproportionation

  • Oxidation: H₃PO₃ slowly oxidizes to H₃PO₄ in air:
    $$
    \text{H}3\text{PO}3 + \text{O}2 \rightarrow \text{H}3\text{PO}_4
    $$
  • Disproportionation: Heating H₃PO₃ above 200°C triggers decomposition:
    $$
    4\text{H}3\text{PO}3 \rightarrow 3\text{H}3\text{PO}4 + \text{PH}_3
    $$
    Mitigation: Use of anhydrous oxalic acid to neutralize HCl byproducts and stabilize the acid.

Tautomerism and Solid-State Stability

In solution, H₃PO₃ exists in tautomeric equilibrium between HPO(OH)₂ and P(OH)₃. The solid-state structure is tetrahedral with a P=O bond (148 pm) and two P–O(H) bonds (154 pm).

Table 3: Stability Challenges

ChallengeCauseMitigation
OxidationExposure to O₂Anhydrous conditions, inert atmospheres
DisproportionationHigh temperaturesControlled thermal management
TautomerismSolvent polarityCrystallization under low-temperature

Computational Insights into Reaction Pathways

Density Functional Theory (DFT) studies elucidate the mechanisms of H₃PO₃ formation, particularly in hydrolysis reactions.

Hydrolysis of PCl₃

DFT calculations reveal that water molecules act as catalysts by stabilizing transition states through hydrogen bonding. The activation energy for PCl₃ hydrolysis decreases significantly in the presence of explicit water clusters.

Transition State Geometry

The torsional angle of molecular complexes at the transition state critically influences reaction rates. For example, in PCl₃ hydrolysis, a torsional angle of ~180° optimizes orbital hybridization (sp³) of phosphorus, lowering activation barriers.

Table 4: Computational Findings

ParameterImpact on ReactionSource
Water clustersLower activation energy via H-bonding
Torsional angleControls reaction rate (sp³ hybridization)

The distinction between associative and dissociative mechanisms in RNA transphosphorylation hinges on the bonding dynamics of the nucleophile (2′-O) and leaving group (5′-O) during the formation of phosphorane intermediates. Associative pathways involve simultaneous nucleophilic attack and leaving-group departure, forming a pentavalent phosphorane intermediate. For example, ribonuclease A (RNase A) catalyzes RNA cleavage via a late associative transition state characterized by nearly complete 2′-O–P bond formation and partial 5′-O–P bond cleavage [1] [2]. In contrast, the hepatitis delta virus ribozyme (HDVr) follows a dissociative pathway, where minimal 2′-O–P bond formation occurs, and the transition state resembles a metaphosphate-like species with significant 5′-O–P bond cleavage [1] [2].

Kinetic isotope effect (KIE) studies highlight these differences:

  • HDVr exhibits primary $$^{18}$$O KIEs of 1.029 (2′O) and 1.041 (5′O), consistent with a dissociative transition state [1].
  • RNase A shows inverse 2′O KIEs (0.984) and normal 5′O KIEs (1.034), indicative of an associative mechanism [1].

Table 1: Key Features of Associative vs. Dissociative Pathways

FeatureAssociative (RNase A)Dissociative (HDVr)
Transition StateLate, Penta-coordinatedEarly, Metaphosphate-like
Rate-Limiting StepLeaving-group departureNucleophilic attack
KIE ProfileInverse 2′O, Normal 5′ONormal 2′O and 5′O
Catalytic StrategyGeneral acid/baseMetal ion stabilization

These mechanistic divergences underscore how protein and RNA enzymes exploit distinct active-site architectures to modulate reaction pathways [1] [2].

Oxidation Mechanisms (Water-Mediated vs. Thermal)

Phosphorane intermediates participate in oxidation reactions through water-mediated enzymatic pathways or thermal processes involving transition metal catalysts.

Water-Mediated Oxidation

Phosphite dehydrogenase (PTDH) exemplifies enzymatic oxidation, where NAD$$^+$$ facilitates the conversion of phosphite to phosphate via a sequential ordered mechanism. The reaction proceeds through a concerted pathway, where NAD$$^+$$ binding induces conformational changes to accommodate phosphite, followed by hydride transfer and phosphate release [3]. Water acts as a proton shuttle, stabilizing the transition state without direct participation in redox steps [3].

Thermal Oxidation

In non-enzymatic contexts, transition metal complexes (e.g., Ru, Co) catalyze phosphorane oxidation using O$$2$$ as the terminal oxidant. For instance, ruthenium-terpyridine complexes generate metal-oxo intermediates (Ru=O) that abstract hydrogen from phosphorane species, forming O–O bonds via radical coupling [4] [5]. Thermal activation at 300–400°C promotes disproportionation reactions, as seen in NaH$$2$$PO$$2$$ systems yielding PH$$3$$, Na$$5$$P$$3$$O$${10}$$, and H$$2$$ [6].

Table 2: Comparison of Oxidation Mechanisms

ParameterWater-Mediated (PTDH)Thermal (Metal Catalysts)
CatalystNAD$$^+$$-dependent enzymeRu/Co complexes
OxidantO$$_2$$ (indirect)O$$_2$$ (direct)
Key IntermediatePhosphorane-NAD$$^+$$ adductMetal-oxo species
TemperatureAmbient300–400°C
ByproductsH$$_2$$OPH$$3$$, H$$2$$

Disproportionation and Redox Behavior in Aqueous Media

Trihydroxyphosphorane exhibits complex redox behavior in aqueous media, particularly under thermal stress. Heating NaH$$2$$PO$$2$$ at 310°C triggers a three-step disproportionation:

  • Step 1: Formation of Na$$2$$H$$2$$P$$2$$O$$5$$, Na$$2$$HPO$$3$$, and PH$$_3$$ [6].
  • Step 2: Oxidation of Na$$2$$H$$2$$P$$2$$O$$5$$ by H$$2$$O to Na$$4$$P$$2$$O$$7$$ [6].
  • Step 3: Condensation to Na$$5$$P$$3$$O$${10}$$ and Na$$3$$P$$3$$O$$9$$ [6].

Notably, H$$2$$O suppresses PH$$3$$ generation by oxidizing phosphite intermediates, reducing available substrate for disproportionation [6]. This duality positions water as both a solvent and a redox participant, modulating reaction equilibria and product distributions.

Computational Modeling of Transition States

Quantum mechanical/molecular mechanical (QM/MM) simulations and density functional theory (DFT) have elucidated phosphorane transition states. For HDVr, QM/MM free energy profiles reveal a dissociative transition state with a shallow intermediate, validated by experimental KIEs [1] [2]. Conversely, RNase A’s associative pathway features two transition states (TS1 and TS2) separated by a metastable phosphorane intermediate [2].

Table 3: Computational Insights into Transition States

SystemMethodKey Finding
HDVrQM/MMDissociative TS, metaphosphate-like
RNase ADFT/PCMAssociative TS, penta-coordinated
NaH$$2$$PO$$2$$DFT (Thermal)Exothermic H$$3$$PO$$3$$-H$$_2$$O oxidation

These models reconcile experimental KIE data and provide atomistic resolution of bond-forming/breaking events, enabling predictive catalysis design [1] [2] [7].

Physical Description

Phosphorous acid appears as a white or yellow crystalline solid (melting point 70.1 deg C) or a solution of the solid. Density 1.651 g /cm3 . Contact may severely irritate skin, eyes, and mucous membranes. Toxic by ingestion, inhalation and skin absorption.
DryPowder; Liquid; PelletsLargeCrystals
Solid

XLogP3

-1.5

UNII

95E079716M

GHS Hazard Statements

Aggregated GHS information provided by 1775 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 1775 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 1773 of 1775 companies with hazard statement code(s):;
H290 (15.45%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (98.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (38.58%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (26%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13598-36-2

Use Classification

EPA Safer Chemical Functional Use Classes -> Oxidants and Oxidant Stabilizers
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Oil and gas drilling, extraction, and support activities
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Services
Wholesale and retail trade
Phosphorous acid: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types